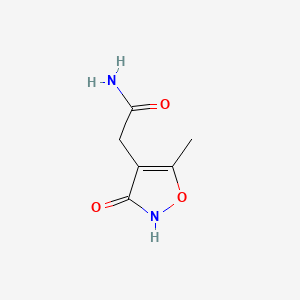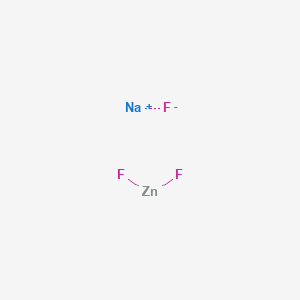
Ammonium hexachlorotellurate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexachlorotellurate(IV) is an inorganic chemical compound with the chemical formula [NH4]2[TeCl6]. It forms yellow octahedral crystals about 0.1 mm in diameter and decomposes gradually in air . The compound contains ammonium cations [NH4]+ and hexachlorotellurate(IV) anions [TeCl6]2− .
Preparation Methods
Ammonium hexachlorotellurate(IV) can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving tellurium tetrachloride in hydrochloric acid and then adding ammonium chloride to the solution. The resulting yellow crystals of ammonium hexachlorotellurate(IV) are then filtered and dried .
Chemical Reactions Analysis
Ammonium hexachlorotellurate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and chlorine gas.
Reduction: It can be reduced to elemental tellurium and ammonium chloride.
Substitution: It can undergo substitution reactions with other halides to form different tellurium halides.
Common reagents used in these reactions include hydrochloric acid, chlorine gas, and reducing agents such as hydrogen gas. The major products formed from these reactions are tellurium dioxide, elemental tellurium, and various tellurium halides .
Scientific Research Applications
Ammonium hexachlorotellurate(IV) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and as a reagent in various chemical reactions.
Biology: It is used in studies related to the biological effects of tellurium compounds.
Mechanism of Action
The mechanism of action of ammonium hexachlorotellurate(IV) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ammonium hexachlorotellurate(IV) can be compared with other similar compounds, such as:
Ammonium hexachlororhenate(IV): Similar in structure but contains rhenium instead of tellurium.
Ammonium hexachloroiridate(III): Contains iridium instead of tellurium and has different chemical properties.
Potassium hexachlorotellurate(IV): Similar in structure but contains potassium instead of ammonium.
Ammonium hexachlorotellurate(IV) is unique due to its specific chemical properties and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
InChI |
InChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVTVUGZXAOGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-14-4 |
Source


|
| Record name | Diammonium hexachlorotellurate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
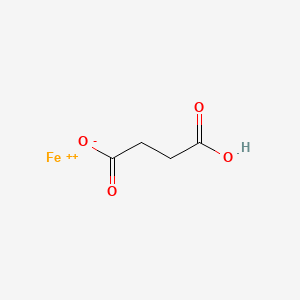
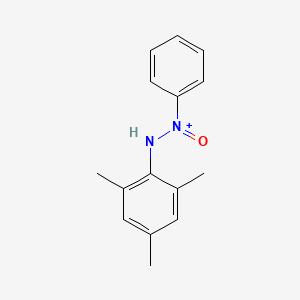
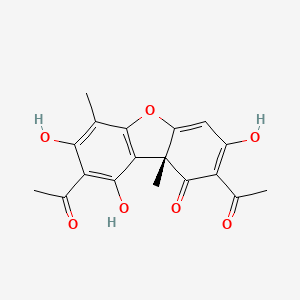

![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)
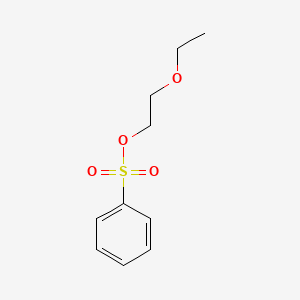
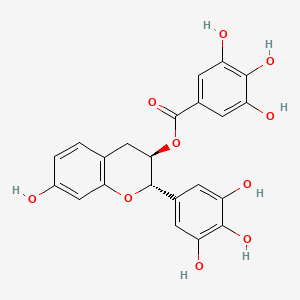
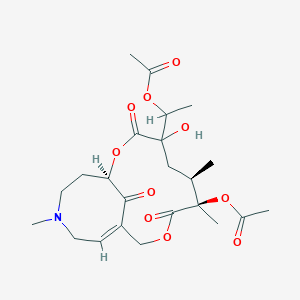
![(1S,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-dione](/img/structure/B579341.png)

![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)
